2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the heterocyclic rings, followed by functionalization and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine and pyridazine rings might undergo electrophilic substitution reactions, while the piperidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make the compound a base, and the aromatic rings might contribute to its stability and rigidity .Future Directions
The future research directions for this compound could be vast, depending on its observed properties. It could be explored for potential medicinal properties, given the biological activity of many pyrimidine and piperidine derivatives . Additionally, its chemical reactivity could be studied further to develop new synthetic methods .
Properties
IUPAC Name |
2-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-13-19(22-14-21-15)24-11-9-17(10-12-24)25-20(26)8-7-18(23-25)16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTQZLPTTNPGRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.